5-Amino-1-benzylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-benzylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWBKHBCEIIAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
5-Amino-1-benzylpiperidin-2-one as a Versatile Synthetic Intermediate
This compound and its derivatives are key building blocks in the synthesis of complex molecules, most notably in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors. oatext.comnih.govmdpi.com DPP-4 inhibitors, such as sitagliptin (B1680988) and vildagliptin, are a class of oral antidiabetic agents that function by prolonging the action of incretin (B1656795) hormones, which helps to regulate blood sugar levels. oatext.comnih.gov The chiral aminopiperidinone core of these inhibitors is crucial for their binding affinity to the DPP-4 enzyme. mdpi.com The primary amino group at the 5-position serves as a critical handle for coupling with other fragments, often β-amino acids, to construct the final drug molecule. mdpi.com Research has demonstrated that the piperidine (B6355638) ring system is a viable replacement for other heterocyclic systems, like piperazine, in the design of novel DPP-4 inhibitors. oatext.com
Strategies for N-Benzylation in Piperidinone Synthesis
The introduction of a benzyl (B1604629) group onto the nitrogen atom of a piperidinone ring is a common strategy to protect the nitrogen or to introduce a group that can be later modified. N-benzylation is typically achieved through the reaction of a piperidinone with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like triethylamine (B128534) (TEA).
A study on the synthesis of 3,5-disubstituted piperidines utilized the reaction of 1,4-pentadienes with benzylamine, which proceeds via a double Michael addition to form the N-benzylpiperidine ring. koreascience.or.kr While this method directly incorporates the N-benzyl group during ring formation, post-synthesis benzylation of an existing piperidinone is also a standard procedure. The chemical shifts observed in NMR spectroscopy are notably affected by N-benzylation, which can be a useful diagnostic tool. researchgate.net
Approaches to Introducing Amino Functionality on Piperidinone Ring Systems
The introduction of an amino group onto the piperidinone ring is a key step in the synthesis of the title compound and its analogues. One of the most effective methods is reductive amination. wikipedia.orglibretexts.org This process typically involves the reaction of a ketone precursor, such as N-benzyl-2,5-piperidinedione, with an amine source, like ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. nih.govresearchgate.net
Another approach involves the use of a double reductive amination (DRA) reaction on dicarbonyl compounds, which is a direct method for constructing the piperidine skeleton with the desired amino functionality. chim.it This method is particularly versatile as it allows for the use of various amines as the nitrogen source. chim.it Additionally, enantiopure 5-aminopiperidin-2-ones can be synthesized from starting materials like aspartic acid through a sequence of regioselective functionalization and subsequent lactamization. acs.orgacs.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of ketones or aldehydes. wikipedia.orgmasterorganicchemistry.com |
| Sodium triacetoxyborohydride | STAB, NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |
| Sodium borohydride | NaBH4 | Can be used, but is less selective than NaBH3CN. masterorganicchemistry.com |
Stereoselective Synthesis of Chiral Amino-Lactam Derivatives
The biological activity of molecules derived from this compound is often dependent on their stereochemistry. Therefore, developing stereoselective synthetic routes is of paramount importance. A highly efficient method for producing enantiomerically pure primary β-amino lactams is through ruthenium-catalyzed asymmetric reductive amination (ARA) of racemic β-keto lactams. nih.govresearchgate.net This dynamic kinetic resolution (DKR) approach can yield syn-primary β-amino lactams with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net
Starting from chiral precursors like aspartic acid is another robust strategy. acs.orgacs.org This method allows for the regiocontrolled synthesis of enantiopure 4- and 5-aminopiperidin-2-ones. acs.orgacs.org Furthermore, asymmetric synthesis can be achieved through methods like the dearomatization of activated pyridines using a combination of chemical and biocatalytic steps, which provides access to a wide range of chiral piperidines. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed to create enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn
Derivatization Methods Utilizing the Amino Group at Position 5
The primary amino group at the 5-position of the piperidinone ring is a versatile functional handle for further molecular elaboration. A common derivatization is acylation, where the amino group reacts with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide bond. This is a key step in the synthesis of many DPP-4 inhibitors, where the amino group is coupled with a β-amino acid. mdpi.com
Reductive alkylation is another method used to introduce substituents onto the amino group. nih.gov This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. nih.gov This allows for the introduction of a wide variety of alkyl or aryl groups. nih.govacs.org
Chemical Modifications of the N-Benzyl Moiety
The N-benzyl group is often used as a protecting group in the synthesis of piperidines and can be removed under various conditions. The most common method for N-debenzylation is catalytic hydrogenation. nih.gov This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), under an atmosphere of hydrogen gas. nih.govsigmaaldrich.comresearchgate.net
Catalytic transfer hydrogenation offers a milder alternative, using a hydrogen donor like formic acid, ammonium formate, or 2-propanol in the presence of a palladium catalyst. organic-chemistry.orgcdnsciencepub.commdma.ch This method can be more selective, leaving other reducible functional groups intact. organic-chemistry.org Other methods for N-debenzylation include the use of strong Lewis acids, though this can be problematic with sensitive functional groups, and oxidative methods. researchgate.net Anodic oxidation has also been explored for the debenzylation of N-benzyl β-lactams. documentsdelivered.com Laccase/TEMPO systems have also been shown to selectively deprotect N-benzyl groups. rsc.org
Reactions Involving the Lactam Carbonyl Group
The lactam carbonyl group in this compound can undergo several important chemical transformations. One of the most common is reduction to the corresponding cyclic amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, converting the carbonyl group into a methylene (B1212753) group (CH2). jove.com
More selective reducing agents have also been developed. 9-Borabicyclo[3.3.1]nonane (9-BBN) can chemoselectively reduce tertiary lactams to cyclic amines, even in the presence of ester groups. organic-chemistry.org Nickel-catalyzed reductions using silanes as the reducing agent also provide a mild alternative for converting lactams to cyclic amines. nih.gov Additionally, the lactam can be activated with reagents like triflic anhydride (Tf2O) and then reduced with sodium borohydride. rsc.org In a different type of transformation, iridium-catalyzed deoxygenative reduction of lactams can lead to the formation of cyclic amidines when followed by a reaction with sulfonyl azides. acs.org
Table 2: Summary of Synthetic Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Piperidinone Nitrogen | N-Benzylation | Benzyl halide, Base (e.g., NaH, K2CO3) | N-Benzylpiperidone |
| Piperidinone Ring | Amination | Ketone precursor, NH3/NH4+, Reducing agent | Aminopiperidinone |
| 5-Amino Group | Acylation | Acid chloride/anhydride, Base | Amide |
| 5-Amino Group | Reductive Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Secondary/Tertiary Amine |
| N-Benzyl Group | Debenzylation (Hydrogenolysis) | H2, Pd/C or Pd(OH)2 | Secondary Amine (NH-piperidone) |
| N-Benzyl Group | Debenzylation (Transfer Hydrogenation) | H-donor (e.g., Ammonium formate), Pd/C | Secondary Amine (NH-piperidone) |
| Lactam Carbonyl | Reduction | LiAlH4, 9-BBN, or Ni-catalyst with silane | Cyclic Amine |
Advanced Spectroscopic and Structural Elucidation
Analysis of Piperidin-2-one Ring Conformation and Stereochemistry
The piperidin-2-one ring typically adopts a chair-like conformation to minimize torsional and steric strain. However, the presence of the N-benzyl group introduces a degree of planarity at the nitrogen atom due to potential, albeit weak, delocalization of the nitrogen lone pair into the aromatic ring. This can lead to a flattened chair or even a twist-boat conformation under certain conditions. Studies on N-acylpiperidines have demonstrated that pseudoallylic strain can significantly influence the conformational equilibrium, often favoring an axial orientation for a 2-substituent. nih.gov In the case of 5-Amino-1-benzylpiperidin-2-one, the primary determinants of the ring's conformation will be the steric interactions between the N-benzyl group and the substituents on the piperidine (B6355638) ring, particularly the amino group at the C5 position.
The stereochemistry of the 5-amino group relative to other substituents is critical. The molecule can exist as cis and trans diastereomers, which will exhibit distinct conformational preferences. Computational studies on related 2-substituted piperazines have shown a preference for the axial conformation. nih.gov For this compound, the thermodynamically most stable conformation would seek to place the bulky benzyl (B1604629) and amino groups in positions that minimize steric clashes, which is often an equatorial orientation for substituents on a cyclohexane-like ring. However, specific intramolecular interactions, such as hydrogen bonding involving the amino group, could stabilize alternative conformations. A patent describing the synthesis of a related compound, ethyl 5R-[(benzyloxy)amino]piperidine-2S-carboxylate oxalate, underscores the importance of controlling stereochemistry to isolate a single, biologically active isomer. google.com
Table 1: Inferred Conformational Data for this compound
| Parameter | Predicted Conformation | Influencing Factors |
| Ring Conformation | Predominantly Chair | Torsional strain, steric hindrance |
| N-Benzyl Group Orientation | Likely Equatorial | Minimization of 1,3-diaxial interactions |
| C5-Amino Group Orientation | Dependent on stereoisomer (cis/trans) | Steric hindrance, potential intramolecular hydrogen bonding |
This table is based on conformational analysis of analogous piperidine structures.
Structural Characterization of Derived Molecules
The definitive structural elucidation of complex organic molecules like this compound and its derivatives relies on a combination of spectroscopic techniques and X-ray crystallography. While a specific crystal structure for the title compound is not publicly available, analysis of related structures provides valuable insights.
X-ray crystallography offers unambiguous determination of the solid-state conformation and absolute stereochemistry. For instance, the crystal structure of benzyl(methyl)phenyl[(piperidin-1-ium-1-yl)methyl]silane bromide, a related N-benzylpiperidine derivative, confirms a regular chair conformation of the piperidine ring with the exocyclic N-C bond in an equatorial position. nih.gov Similarly, the structure of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one demonstrates how the piperidine ring orients itself to minimize steric hindrance with adjacent bulky groups. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H NMR would provide information on the chemical environment of each proton, and the coupling constants between adjacent protons would help to deduce the dihedral angles and thus the ring conformation. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen (C2 and C6) and the carbon bearing the amino group (C5) would be particularly informative. ¹³C NMR would complement this by identifying the chemical shifts of all carbon atoms, including the characteristic carbonyl carbon of the lactam ring. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Infrared (IR) spectroscopy would be used to identify key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be expected for the C=O stretching vibration of the lactam. The N-H stretching vibrations of the amino group would likely appear as one or two bands in the region of 3300-3500 cm⁻¹.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | Signals for benzyl protons, piperidine ring protons (with distinct shifts for protons alpha to N and C5), and amino group protons. |
| ¹³C NMR | Signal for the lactam carbonyl carbon (~170 ppm), signals for benzyl and piperidine ring carbons. |
| IR Spectroscopy | Strong C=O stretch (~1650-1680 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹). |
This table is predictive and based on characteristic values for similar functional groups and molecular scaffolds.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in determining the electronic structure and predicting the reactivity of molecules. For derivatives of 1-benzylpiperidine (B1218667), these calculations have been used to understand the relationship between electronic properties and biological activity. For instance, studies on N-benzyl tryptamines have successfully employed quantum-chemical methods to establish a quantitative structure-activity relationship (QSAR) with serotonin (B10506) receptors like 5-HT2A, 5-HT2B, and 5-HT2C. researchgate.net These analyses often involve calculating local atomic reactivity indices to suggest possible atom-site interactions, thereby guiding the synthesis of molecules with enhanced receptor affinity. researchgate.netresearchgate.net
Similarly, for other related heterocyclic compounds, molecular orbital calculations have been conducted to investigate the structures and relative stabilities of different isomers, such as the (E) and (Z) isomers of (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one. aun.edu.eg Density functional theory (DFT) has been used to compute properties like HOMO energies to compare the nucleophilic and electrophilic reactivity of different aminopyridine and aminophenol derivatives. nih.gov These computational models are often validated against experimental data, such as crystallographic information, to ensure their accuracy. aun.edu.eg
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives containing the 1-benzylpiperidine moiety, docking studies have been instrumental in understanding their interactions with various biological targets.
For example, in the context of sigma receptors (σRs), which are targets for treating neurological disorders, molecular docking has shown how compounds containing an N-benzyl-piperidinium system bind within the active site of the σ2 receptor. nih.gov Key interactions with amino acid residues such as His21, Met59, and Tyr147 have been identified, with π–anion interactions with Glu73 being crucial for stabilizing the ligand in the active site. nih.gov Similarly, at the σ1 receptor, docking studies have revealed salt bridge formations between the piperidinium (B107235) nitrogen and Glu172, as well as hydrophobic contacts. nih.gov
In the pursuit of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, molecular modeling, including docking, has elucidated the binding mode of benzylpiperidine-based compounds within the MAGL active site. unisi.it These studies help in optimizing compounds for better inhibitory potency. unisi.it Furthermore, docking analyses have been employed to rationalize the inhibitory activity of N-benzyl-5-bromoindolin-2-one derivatives against vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting essential interactions within the active site. mdpi.com
The predictive power of molecular docking is also evident in studies of thioazo compounds targeting Protein Filamin-A in cancer research, where docking scores have been used to identify potential lead molecules. nih.gov
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, offering deeper insights into the binding mechanisms and stability of the complex over time. All-atom explicit solvent MD simulations are commonly used to study the behavior of molecules in aqueous solutions. nih.gov These simulations can be run for microseconds to obtain statistically meaningful data on thermodynamic parameters. nih.gov
In the context of drug design, MD simulations are crucial for understanding how a ligand and its target behave in a more realistic, dynamic environment. For instance, MD simulations of VEGFR-2 in complex with inhibitors like sorafenib (B1663141) and a 1-benzyl-5-bromoindolin-2-one derivative were performed to compare their stability, revealing similar root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. mdpi.com This suggests comparable binding stability.
MD simulations have also been instrumental in studying complex biological systems, such as the Synaptotagmin-SNARE-complexin complexes involved in neurotransmitter release. elifesciences.org These simulations help to understand how these protein assemblies interact with lipid bilayers and how they are primed for action. elifesciences.org Advanced techniques like steered MD and randomly accelerated MD (RAMD) are also employed to study ligand entry and exit pathways from protein binding sites. nih.gov
Structure-Activity Relationship (SAR) Derivations via Computational Approaches
Computational methods are extensively used to derive structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For benzylpiperidine derivatives, QSAR studies have been performed to understand their potency as CCR5 antagonists. acs.org These studies often use various molecular descriptors, such as physicochemical properties and interaction energies, to build predictive models. acs.org
For instance, 3D-QSAR techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) have been applied to series of 3-(4-benzylpiperidin-1-yl)propylamine congeners. acs.org These models can highlight the importance of specific structural features, such as the relative negative charge, for binding affinity. acs.org
In the development of glucagon-like peptide-1 receptor (GLP-1R) agonists, computational modeling has been used to understand the SAR of ultra-short peptides. mdpi.com By creating computational models of the peptide-receptor complex, researchers can rationalize the observed changes in potency upon amino acid substitutions. mdpi.com These models can reveal key interactions and conformational effects that govern agonist activity. mdpi.com
In Silico Pharmacokinetic and Pharmacodynamic Profiling
In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, of drug candidates early in the discovery process. For derivatives of 1-benzylpiperidine, computational tools are employed to predict properties like water solubility, partition coefficient, and blood-brain barrier penetration. nih.gov
For example, in the development of new anti-glioblastoma drugs based on a benzoyl-phenoxy-acetamide (BPA) scaffold, an integrated computational approach was used to evaluate over 100 structural variations. nih.gov This allowed for the selection of pyridine (B92270) variants of BPA with improved predicted CNS penetration and lower cardiotoxicity. nih.gov
Similarly, for a series of small molecule nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors, including a 5-amino-1-methylquinolinium (B14899983) analog, in silico ADME analysis was performed to confirm their potential druggability. nih.govnih.gov These predictions often guide the decision to proceed with further experimental studies. nih.gov The SwissADME tool is a popular platform for such predictions, providing insights into properties like skin absorbability and gastrointestinal absorption. nih.gov
Applications in Medicinal Chemistry and Chemical Biology
Development as a Protein Degrader Building Block
Targeted protein degradation is a novel therapeutic strategy that utilizes small molecules, often called proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker.
While specific published studies detailing the integration of 5-Amino-1-benzylpiperidin-2-one into PROTACs are not yet available, the compound is commercially categorized as a "Protein Degrader Building Block." This suggests it is designed to be a reactive intermediate, likely for conjugation to a target protein ligand or an E3 ligase ligand, facilitating the rapid synthesis and screening of new protein degrader candidates.
Design of Ligands for Neurotransmitter Systems and Related Disorders
The 1-benzylpiperidine (B1218667) scaffold is a cornerstone in the design of ligands aimed at modulating neurotransmitter systems, which are implicated in a host of neurological and psychiatric disorders.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease (AD), aimed at increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov The N-benzylpiperidine moiety is a key pharmacophore found in potent cholinesterase inhibitors, including the well-known AD drug, Donepezil. nih.govtandfonline.com
Researchers have synthesized and evaluated numerous series of 1-benzylpiperidine derivatives, demonstrating their capacity to inhibit these enzymes with varying potency and selectivity. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar inhibitory concentrations (IC₅₀). nih.govtandfonline.com Specifically, compound 15b showed an IC₅₀ of 0.39 µM for AChE, while compound 15j was a potent BChE inhibitor with an IC₅₀ of 0.16 µM. nih.govtandfonline.com Another study on N-benzylpiperidine carboxamide derivatives identified compound 28 (1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide) as a potent AChE inhibitor with an IC₅₀ of 0.41 µM. nih.gov These findings underscore the scaffold's importance in designing effective cholinesterase inhibitors. nih.govtandfonline.comnih.gov
Sigma receptors (σR), comprising σ1 and σ2 subtypes, are recognized as important targets for therapeutic intervention in neurological disorders, including neuropathic pain and psychiatric conditions. nih.govsigmaaldrich.com The 1-benzylpiperidine scaffold has been integral to the development of high-affinity ligands for these receptors. nih.govunimore.it
A series of N-(1-benzylpiperidin-4-yl)arylacetamides were found to have high affinity for σ1 receptors, with substitutions on the aromatic rings influencing selectivity over the σ2 subtype. researchgate.net In another study, linking the 1-benzylpiperidine moiety to a pyridine (B92270) dicarbonitrile core produced compounds with potent σ1R affinity. nih.gov Compound 5 from this series (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) exhibited a very high affinity for the human σ1 receptor, with an inhibition constant (Ki) of 1.45 nM, and showed 290-fold selectivity over the σ2 receptor. nih.gov Similarly, research on benzylpiperazine derivatives identified compounds with nanomolar affinity for σ1R, with compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) showing a Ki of 1.6 nM for σ1R and an impressive 886-fold selectivity over σ2R. nih.gov
Given the multifactorial nature of Alzheimer's disease, there is significant interest in developing multi-target-directed ligands (MTDLs) that can address several pathological pathways simultaneously. nih.govworktribe.com The 1-benzylpiperidine scaffold is a popular foundation for such MTDLs due to its proven interaction with key AD targets like cholinesterases. nih.govnih.gov
Researchers have designed N-benzylpiperidine analogs that function as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), an enzyme involved in the production of amyloid-β (Aβ) peptides. nih.govresearchgate.net Compounds 40 and 41 from one such series showed balanced, potent inhibition of both enzymes and were also found to inhibit the Aβ aggregation that leads to brain plaques. nih.govsci-hub.se These compounds also demonstrated the ability to cross the blood-brain barrier and showed neuroprotective effects. nih.govsci-hub.se Other studies have focused on combining the cholinesterase inhibitory properties of the benzylpiperidine core with the ability to chelate metals, provide antioxidant effects, or inhibit Aβ aggregation, highlighting the scaffold's versatility in creating multifunctional agents for AD. nih.gov
The therapeutic reach of the 1-benzylpiperidine scaffold extends to other neurological conditions. Depression, a common neuropsychiatric symptom in Alzheimer's patients, is often treated with selective serotonin (B10506) reuptake inhibitors (SSRIs). mdpi.comnih.gov This has prompted the design of dual-target ligands that inhibit both AChE and the serotonin transporter (SERT). One study developed a series of 1-benzylpiperidine derivatives where compound 21 showed good and selective activity against both BuChE and SERT, presenting a promising profile for treating both cognitive and depressive symptoms. mdpi.comnih.gov
Furthermore, the modulation of sigma-1 receptors by benzylpiperidine and related benzylpiperazine derivatives has shown significant potential for treating neuropathic pain. nih.govunict.it Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), a potent and selective σ1R antagonist, produced significant dose-dependent antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain without causing sedation. nih.gov This highlights the potential for developing benzylpiperidine-based σ1R antagonists as new therapeutics for chronic pain conditions. nih.gov
Targeting Other Enzyme Systems
Beyond neurotransmitter systems, derivatives of the benzylpiperidine scaffold have been investigated as inhibitors of other crucial enzyme families.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine (B1211576) and serotonin. Inhibitors of these enzymes are used in the treatment of Parkinson's disease and depression. A study of pyridazinone-benzylpiperidine derivatives found that many compounds were selective inhibitors of MAO-B. mdpi.com Compound S5 emerged as the most potent inhibitor with an IC₅₀ value of 0.203 µM for MAO-B and demonstrated competitive, reversible inhibition. mdpi.com
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: Monoacylglycerol lipase (MAGL) is an enzyme involved in the endocannabinoid system and has been identified as a therapeutic target for neurodegenerative diseases, inflammation, and cancer. A novel class of benzylpiperidine-based MAGL inhibitors was developed, leading to the identification of compound 13 , which showed potent, reversible, and selective inhibition of MAGL. patsnap.com This compound also exhibited antiproliferative activity in pancreatic cancer cell cultures, suggesting the therapeutic potential of this class of inhibitors in oncology. patsnap.com
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Dipeptidyl peptidase-IV (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme, known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. A thorough review of publicly available scientific literature and chemical databases reveals no specific studies or data linking This compound to the inhibition of DPP-4. While the piperidine (B6355638) scaffold is present in some DPP-4 inhibitors, there is no direct evidence to suggest that this particular compound has been investigated or identified as a DPP-4 inhibitor.
p38α Mitogen-Activated Protein Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that are activated in response to inflammatory cytokines and environmental stress. The p38α isoform, in particular, is a key mediator in inflammatory pathways, making it an attractive target for the development of anti-inflammatory drugs. Despite the therapeutic interest in p38α inhibitors, there is no specific research in the public domain that details the investigation of This compound as an inhibitor of p38α MAP kinase. While various heterocyclic compounds have been explored as p38α inhibitors, the activity of this specific molecule has not been reported.
Development of Anti-infective Agents
The search for novel anti-infective agents is a critical area of pharmaceutical research. This involves screening diverse chemical libraries against various pathogens. However, an extensive search of the scientific literature did not yield any studies or reports on the evaluation of This compound for anti-infective properties. Therefore, its potential in this therapeutic area remains undocumented.
Applications in Oncological Research
The N-benzylpiperidine motif is found in a variety of compounds investigated in oncological research. nih.gov These derivatives have been explored for their activity against various cancer-related targets. However, there is no specific mention in the available literature of This compound being synthesized or tested for its applications in cancer research.
Design of Receptor Agonists and Antagonists
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, including various receptors. acs.orgmdpi.com For instance, certain substituted 4-benzylpiperidine (B145979) derivatives have shown high affinity for sigma (σ) receptors, which are implicated in a variety of neurological functions. acs.org Additionally, derivatives of 2-benzylpiperidine (B184556) have been studied as dopamine reuptake inhibitors. wikipedia.org However, a specific investigation into the receptor binding profile of This compound as an agonist or antagonist has not been documented in the accessible scientific literature.
Role in Chemical Probe Development for Biological Systems
Chemical probes are essential tools in chemical biology for dissecting complex biological processes. The development of such probes often involves the modification of known bioactive scaffolds. While the N-benzylpiperidine motif is a versatile tool in drug discovery, there is no available information to suggest that This compound has been developed or utilized as a chemical probe for studying biological systems. nih.gov
Future Perspectives and Research Directions
Advancements in Asymmetric Synthesis of Amino-Piperidin-2-one Derivatives
The stereochemistry of drug molecules is a critical determinant of their pharmacological activity and safety profile. Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral amino-piperidin-2-one derivatives is a key area of ongoing research. Current efforts are focused on several promising strategies:
Catalytic Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium and ruthenium, has shown considerable success in the asymmetric hydrogenation of unsaturated precursors to piperidinones. mdpi.com These methods can provide access to enantiomerically pure piperidine (B6355638) derivatives through the stereocontrolled reduction of enamine or imine intermediates. researchgate.net Future advancements will likely involve the development of novel chiral ligands that can further enhance the enantioselectivity and substrate scope of these reactions.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or the "chiral pool," remains a viable strategy. However, modern approaches are moving beyond this to develop more flexible de novo syntheses that allow for greater structural diversity.
Novel Annulation Reactions: The development of novel cycloaddition reactions, such as the [4+2] annulation of imines with allenes catalyzed by chiral phosphines, provides a powerful method for constructing the piperidine ring with high enantioselectivity. nih.gov
These advancements are crucial for creating libraries of stereochemically defined amino-piperidin-2-one derivatives, which are essential for structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates.
Exploration of Novel Biological Targets for Scaffold-Based Therapeutics
The piperidine scaffold is a common motif in a wide range of biologically active compounds, including approved drugs and clinical candidates. mdpi.comwikipedia.org The 5-amino-1-benzylpiperidin-2-one core, with its multiple points for functionalization, presents a unique opportunity to explore a diverse range of biological targets.
Future research will focus on:
High-Throughput Screening: Screening large libraries of this compound derivatives against a wide array of biological targets will be instrumental in identifying new therapeutic applications.
Target-Based Drug Design: Leveraging structural information of known biological targets can guide the rational design of novel ligands based on the this compound scaffold. For instance, piperidine derivatives have shown affinity for sigma receptors, which are implicated in a variety of central nervous system disorders. nih.gov
Phenotypic Screening: In addition to target-based approaches, phenotypic screening of compound libraries in cellular or whole-organism models can uncover novel biological activities and mechanisms of action.
Scaffold-Based Drug Repurposing: Investigating existing drugs containing the piperidine moiety can provide insights into potential new applications for this compound derivatives.
A notable area of interest is the development of therapeutics for mesenchymal cancers, where derivatives of similar scaffolds have demonstrated potent and selective activity. nih.gov Furthermore, the exploration of this scaffold for targets such as acetylcholinesterase and the serotonin (B10506) transporter, relevant to Alzheimer's disease, could yield promising multi-target ligands. mdpi.com
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery
The synergy between computational and experimental approaches has become a cornerstone of modern drug discovery. mdpi.comnih.gov For the this compound scaffold, this integration will be critical for accelerating the identification and optimization of new drug candidates.
Key integrated methodologies include:
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives to their biological targets. nih.gov This information can guide the design of new analogs with improved affinity and selectivity.
Structure-Based Drug Design: The determination of the crystal structures of target proteins in complex with ligands based on this scaffold will provide invaluable insights for structure-based design efforts. nih.gov
In Silico Screening: Virtual screening of large compound libraries against specific targets can efficiently identify potential hits for further experimental validation, saving time and resources. uwindsor.ca
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, aiding in the prediction of the potency of new designs.
The use of high-throughput experimentation can rapidly identify optimal reaction conditions for the synthesis of diverse compound libraries, which can then be fed into the computational and experimental drug discovery pipeline. nih.gov
Diversification of Chemical Space through Strategic Derivatization
Expanding the chemical space around the this compound core is essential for exploring a wider range of biological activities and optimizing drug-like properties. Strategic derivatization allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Future derivatization strategies will likely focus on modifications at several key positions:
The Amino Group (C5): The amino group provides a key handle for introducing a wide variety of substituents. This can be achieved through acylation, alkylation, and other nitrogen-centered chemical transformations to explore different interactions with the biological target.
The Piperidinone Ring: Introduction of substituents at other positions on the piperidinone ring can further modulate the compound's three-dimensional shape and biological activity.
Chemical derivatization strategies, such as those used in lipidomics to enhance analytical performance, can be adapted to improve the characterization and screening of novel this compound derivatives. nih.gov The synthesis of derivatives with diverse side chains has proven to be a successful strategy for developing potent antiproliferative agents from other heterocyclic scaffolds. nih.gov
Q & A
Q. How can researchers systematically review conflicting data on the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
